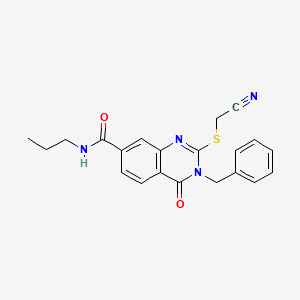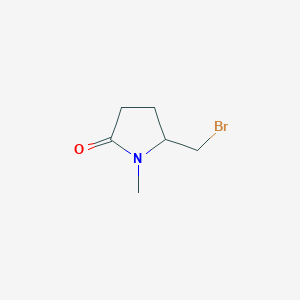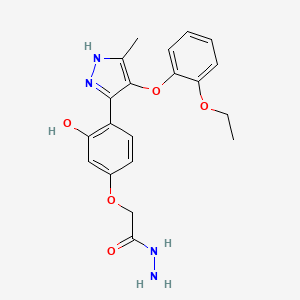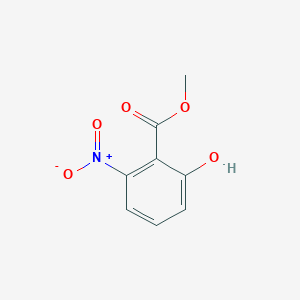
1-(3-Chloro-5-fluorophenyl)but-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-5-fluorophenyl)but-3-en-1-ol is an organic compound with the molecular formula C10H10ClFO It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a butenol chain
Preparation Methods
The synthesis of 1-(3-Chloro-5-fluorophenyl)but-3-en-1-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the dehydration of 1,4-butanediol using a cerium catalyst .
Chemical Reactions Analysis
1-(3-Chloro-5-fluorophenyl)but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chloro or fluoro groups with other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
1-(3-Chloro-5-fluorophenyl)but-3-en-1-ol has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of fluorinated building blocks for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-fluorophenyl)but-3-en-1-ol involves its interaction with molecular targets through its functional groups. The chloro and fluoro substituents can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. These interactions play a crucial role in its biological and chemical activities .
Comparison with Similar Compounds
1-(3-Chloro-5-fluorophenyl)but-3-en-1-ol can be compared with similar compounds such as:
- 1-(3-Chloro-4-fluorophenyl)but-3-en-1-ol
- 1-(3-Bromo-5-chlorophenyl)but-3-en-1-ol
- 1-(3-Fluoro-5-chlorophenyl)but-3-en-1-ol These compounds share similar structural features but differ in their halogen substituents, which can significantly impact their chemical reactivity and biological activities .
Properties
CAS No. |
842123-72-2; 90533-23-6 |
|---|---|
Molecular Formula |
C10H10ClFO |
Molecular Weight |
200.64 |
IUPAC Name |
1-(3-chloro-5-fluorophenyl)but-3-en-1-ol |
InChI |
InChI=1S/C10H10ClFO/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h2,4-6,10,13H,1,3H2 |
InChI Key |
GKRNTGDDAXRCCA-UHFFFAOYSA-N |
SMILES |
C=CCC(C1=CC(=CC(=C1)Cl)F)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(4-bromophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B2984837.png)



![[2-[2-(Difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2984844.png)
![N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2984845.png)
![3-(Phenylsulfonyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2984847.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2984848.png)
![5-[(benzenesulfonyl)methyl]-N-(1-cyanocyclobutyl)-N-methylfuran-2-carboxamide](/img/structure/B2984849.png)

